molecular formula C19H16F2N4O B3039202 N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide CAS No. 958842-64-3

N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide

Cat. No. B3039202
CAS RN: 958842-64-3
M. Wt: 354.4 g/mol
InChI Key: NEHMBGOWUSGTLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fo24 is synthesized by condensing 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction proceeds efficiently, resulting in a high yield (87%) of Fo24. Crystals of Fo24 are grown from CH2Cl2 at room temperature .


Molecular Structure Analysis

  • An intramolecular contact occurs between an ortho-F12 atom and the amide group, with a distance of 2.12 Å .

Physical And Chemical Properties Analysis

  • Hydrogen Bonding : Fo24 forms 1D amide–amide interactions along the b-axis direction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound represents a fluorinated heterocyclic scaffold, synthesized via methods like Michael addition and Mannich reaction. It serves as a functionalized structure in compound libraries (Revanna et al., 2013).

  • Structural Characterization : Structural characterization and crystal structure studies are essential in understanding the compound's properties. X-ray crystallography and various spectroscopic techniques are used for this purpose (Anuradha et al., 2014).

Biological Activities

  • Antibacterial and Antimicrobial Properties : Some studies indicate that derivatives of this compound show potential antimicrobial activities, which could be useful in developing new antibacterial agents (Flefel et al., 2018).

  • Anticancer Activity : Certain derivatives have demonstrated anticancer activities. The structural modifications on the nitrogen of the compound's ring can significantly alter its biological activities (Rao et al., 2018).

  • Enzyme Inhibition Properties : It's been found effective as an inhibitor of enzymes like monoamine oxidase B, suggesting its potential in developing neurological treatments (Tzvetkov et al., 2014).

Material Science Applications

  • Dyeing Polyester Fibers : Research has extended into the use of derivatives for dyeing polyester fibers, showing that this compound can have diverse applications beyond medicinal chemistry (Khalifa et al., 2015).

properties

IUPAC Name

N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O/c20-12-7-8-18(14(21)10-12)25-17-6-3-5-15(13(17)11-23-25)24-19(26)16-4-1-2-9-22-16/h1-2,4,7-11,15H,3,5-6H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMBGOWUSGTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
Reactant of Route 2
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
Reactant of Route 6
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide

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